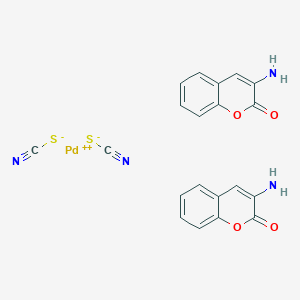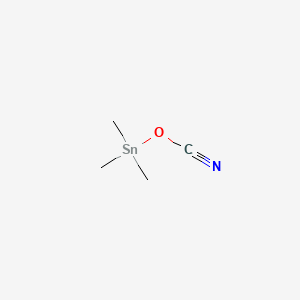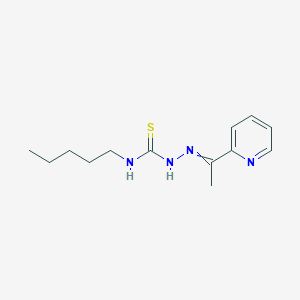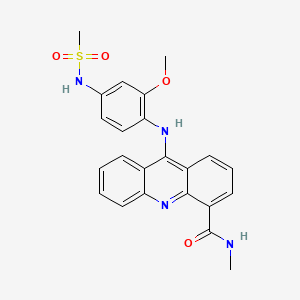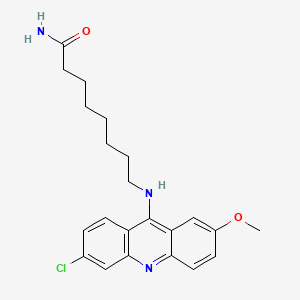
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- is a complex organic compound belonging to the class of acridines. It is characterized by the presence of a chloro group at position 6, a methoxy group at position 2, and an amino group at position 9 of the acridine ring, which is further linked to an octanamide chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6-chloro-2-methoxy-9-acridinylamine with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of high-purity reagents and advanced purification methods ensures the production of high-quality Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the acridine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group at position 6 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted acridines depending on the nucleophile used.
Applications De Recherche Scientifique
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in DNA labeling and as a fluorescent marker in cellular imaging studies.
Medicine: Investigated for its potential antimalarial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the transcription and replication processes, leading to cell death. The compound also binds to cellular membranes, affecting membrane potential and ion transport . These actions contribute to its cytotoxic and antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinacrine: Similar in structure but lacks the octanamide chain.
9-Amino-6-chloro-2-methoxyacridine: Lacks the octanamide chain and is used in DNA labeling and as a fluorescent probe.
Acridine Orange: A simpler acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its octanamide chain, which enhances its lipophilicity and cellular uptake. This structural feature contributes to its higher efficacy in biological applications compared to other acridine derivatives .
Propriétés
Numéro CAS |
77420-94-1 |
|---|---|
Formule moléculaire |
C22H26ClN3O2 |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
8-[(6-chloro-2-methoxyacridin-9-yl)amino]octanamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-28-16-9-11-19-18(14-16)22(17-10-8-15(23)13-20(17)26-19)25-12-6-4-2-3-5-7-21(24)27/h8-11,13-14H,2-7,12H2,1H3,(H2,24,27)(H,25,26) |
Clé InChI |
AUYJLHAZIDSRDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


